2-N-methyl-5-nitropyridine-2,3-diamine
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Overview
Description
2-N-methyl-5-nitropyridine-2,3-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) attached to a pyridine ring, along with a methyl group (-CH3) at the nitrogen atom. Nitropyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the amino groups and the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-N-methyl-5-nitropyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-N-methyl-5-aminopyridine-2,3-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-N-methyl-5-nitropyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N-methyl-5-nitropyridine-2,3-diamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-nitropyridine: Similar in structure but lacks the methyl and additional amino groups.
2-amino-5-nitropyridine: Similar but lacks the N-methyl group.
4-amino-3-nitropyridine: Similar but with different positions of the amino and nitro groups.
Uniqueness
2-N-methyl-5-nitropyridine-2,3-diamine is unique due to the presence of both amino and nitro groups on the pyridine ring, along with the N-methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N4O2 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-N-methyl-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C6H8N4O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
SKMJUJOLGJLTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
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